molecular formula C18H15N3O5 B7896614 2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid

2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid

Cat. No.: B7896614
M. Wt: 353.3 g/mol
InChI Key: BGCMFSKXCBUKKE-UHFFFAOYSA-N
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Description

The compound with the identifier “2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of high-purity starting materials and stringent quality control measures to ensure consistency and safety. Industrial production methods may also incorporate advanced techniques such as automated synthesis and real-time monitoring to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound “2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

The compound “2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemical processes.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and biochemical pathways.

    Medicine: Research into the compound’s pharmacological properties has potential implications for drug development and therapeutic interventions.

    Industry: The compound’s unique properties are exploited in various industrial applications, such as the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of “2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific context and application, but common mechanisms include inhibition of enzyme activity, activation of signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid” include those with comparable molecular structures and functional groups. Examples may include other derivatives of the same chemical family or compounds with similar biological activities.

Uniqueness

What sets “this compound” apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable tool in scientific research and industrial applications, offering distinct advantages over other compounds in its class.

Properties

IUPAC Name

2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-26-12-5-2-10(3-6-12)14-9-16(23)21-18(20-14)19-11-4-7-15(22)13(8-11)17(24)25/h2-9,22H,1H3,(H,24,25)(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCMFSKXCBUKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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